Ceramide tetrahexoside

Description

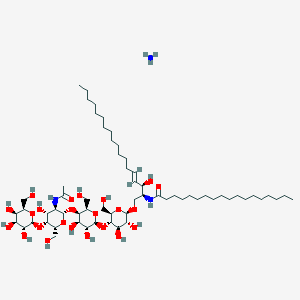

Structure

2D Structure

Properties

Molecular Formula |

C62H117N3O23 |

|---|---|

Molecular Weight |

1272.6 g/mol |

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide;azane |

InChI |

InChI=1S/C62H114N2O23.H3N/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)58(44(36-67)83-60)87-62-55(79)52(76)57(45(37-68)84-62)85-59-47(63-39(3)69)49(73)56(43(35-66)82-59)86-61-53(77)50(74)48(72)42(34-65)81-61;/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71);1H3/b32-30+;/t40-,41+,42+,43+,44+,45+,47+,48-,49+,50-,51+,52+,53+,54+,55+,56-,57-,58+,59-,60+,61-,62-;/m0./s1 |

InChI Key |

XDFKEWMMUVERIL-ISNOFFNISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ceramide Tetrahexoside

Precursor Glycosphingolipids and Initial Steps in Globo-series Synthesis

The biosynthesis of ceramide tetrahexoside is part of the larger globo-series pathway of glycosphingolipid synthesis. This pathway originates from the common precursor, ceramide, which is synthesized in the endoplasmic reticulum. mdpi.comcreative-proteomics.com The initial steps for all globo-series glycosphingolipids occur in the Golgi apparatus and involve the sequential addition of sugar moieties to the ceramide backbone. nih.gov

The first committed step in the synthesis of most glycosphingolipids, including those of the globo-series, is the formation of glucosylceramide (GlcCer). This reaction is catalyzed by the enzyme glucosylceramide synthase (GCS), which transfers a glucose molecule from UDP-glucose to ceramide. nih.govnih.gov Following its synthesis, GlcCer serves as a substrate for the synthesis of lactosylceramide (B164483) (LacCer).

Lactosylceramide is formed by the action of β-1,4-galactosyltransferase 5 (B4GALT5), which adds a galactose molecule from UDP-galactose to GlcCer. nih.gov LacCer is a critical branching point in glycosphingolipid synthesis, serving as the common precursor for the globo-series, as well as other series of glycosphingolipids. mdpi.compnas.org The conversion of LacCer to globotriaosylceramide (Gb3) marks the entry into the globo-series pathway. pnas.orgreactome.org

Enzymology of this compound Biosynthesis

The synthesis of this compound from its precursor, globotriaosylceramide (Gb3), is a highly specific enzymatic process. This step, along with the preceding steps in the globo-series pathway, is orchestrated by specific glycosyltransferases located in the Golgi apparatus. wikipedia.orggenecards.org

The key enzyme responsible for the synthesis of globotriaosylceramide (Gb3), the immediate precursor to Gb4, is lactosylceramide 4-alpha-galactosyltransferase, encoded by the A4GALT gene. reactome.orgwikipedia.orggenecards.org This enzyme catalyzes the transfer of a galactose residue in an α-1,4 linkage to lactosylceramide. nih.govreactome.org The product of this reaction, Gb3, has been identified as the Pk antigen of the P blood group system. wikipedia.orgsinobiological.com

While not directly converting Gb3 to Gb4, A4GALT's role is foundational for Gb4 synthesis. The subsequent step, the conversion of Gb3 to Gb4, involves the addition of a terminal N-acetylgalactosamine (GalNAc) residue. mdpi.com

While not directly involved in the Gb3 to Gb4 conversion, Beta-1,3-Galactosyltransferase (B3GALT5) is a key enzyme in the broader context of globo-series synthesis, particularly in the formation of downstream products. B3GALT5 catalyzes the addition of a galactose residue in a β1,3-linkage to Gb4 to form Gb5, also known as stage-specific embryonic antigen-3 (SSEA-3). researchgate.netnih.govacs.org This enzyme is essential for the biosynthesis of more complex globo-series glycosphingolipids like Globo H and SSEA-4. researchgate.net Knockdown of B3GALT5 has been shown to trigger cancer cell apoptosis, highlighting its importance in pathways involving globo-series glycosphingolipids. researchgate.net

The synthesis of complex glycans like this compound often requires the coordinated action of multiple glycosyltransferases. frontiersin.org It is believed that these enzymes are organized into multi-protein complexes within the Golgi apparatus to ensure the efficient and precise synthesis of specific glycan structures. frontiersin.org While the specific mechanisms for the globo-series are still being fully elucidated, the general model suggests that the organization of these enzymes in close proximity allows for the channeling of substrates from one enzyme to the next, enhancing catalytic efficiency and fidelity. frontiersin.org The specificity of each glycosyltransferase for its donor sugar and acceptor substrate is critical for the correct assembly of the final glycosphingolipid. nih.gov

Catabolism and Degradation Pathways of this compound

The degradation of glycosphingolipids, including this compound, is a stepwise process that occurs primarily in the lysosomes. frontiersin.orgnih.gov This catabolic pathway involves the sequential removal of sugar residues by specific lysosomal hydrolases, ultimately breaking down the complex glycosphingolipid into its constituent parts: monosaccharides, a fatty acid, and sphingosine (B13886). mdpi.comfrontiersin.org

Lysosomal Hydrolase Activity in Gb4 Turnover

The catabolism, or turnover, of this compound, also known as Globoside (B1172493) (Gb4), is a sequential process that occurs within the lysosomes. cam.ac.uk These organelles contain a variety of acid hydrolases, which are enzymes that function optimally in the acidic environment of the lysosome to break down complex molecules into their simpler components. cam.ac.ukresearchgate.net The degradation of Gb4 involves the stepwise cleavage of the terminal sugar residues from the non-reducing end of the oligosaccharide chain by specific lysosomal glycoside hydrolases. nih.gov This process is essential for maintaining cellular homeostasis, and a deficiency in any of these hydrolases can lead to the accumulation of Gb4 within the lysosome, a hallmark of certain lysosomal storage diseases. mdpi.comnih.gov The hydrolytic process ensures the recycling of the individual sugar and ceramide components for reuse in other metabolic pathways.

The principal intracellular sites for this degradative activity are endolysosomes, which are hybrid organelles formed from the fusion of late endosomes and lysosomes. cam.ac.uk It is within these compartments that the enzymatic cleavage of substrates by acid hydrolases primarily occurs. cam.ac.uk

Table 1: Key Lysosomal Hydrolases in Glycosphingolipid Catabolism

| Enzyme | Abbreviation | Function |

|---|---|---|

| Beta-Hexosaminidase | β-Hex | Cleaves terminal β-N-acetylgalactosamine (GalNAc) residues. mdpi.comnih.gov |

| α-Galactosidase A | α-Gal A | Cleaves terminal α-galactose residues. |

| β-Galactosidase | β-Gal | Cleaves terminal β-galactose residues. |

| Glucocerebrosidase | GCase | Cleaves the final glucose residue from the ceramide backbone. nih.gov |

Specificity and Function of Beta-Hexosaminidase (β-Hex) in GalNAc Removal from Gb4

The initial step in the lysosomal degradation of Gb4 is the removal of the terminal N-acetylgalactosamine (GalNAc) residue. This crucial hydrolytic step is catalyzed by the lysosomal enzyme β-N-acetyl-hexosaminidase (HEX). mdpi.com In humans, there are two major isoforms of this enzyme: Hexosaminidase A (Hex A) and Hexosaminidase B (Hex B). nih.gov Both enzymes are capable of cleaving terminal β-linked GalNAc and N-acetylglucosamine (GlcNAc) residues from various glycoconjugates. nih.govnih.gov

The specificity of these isoforms is determined by their subunit composition. Hex A is a heterodimer composed of an α and a β subunit (αβ), while Hex B is a homodimer of two β subunits (ββ). nih.gov While both enzymes can hydrolyze neutral glycolipids, the degradation of certain substrates, particularly those with a negative charge like the GM2 ganglioside, requires the α subunit. nih.gov The asialo-derivative of GM2, known as GA2, which is structurally similar to Gb4 in its terminal sugar, can be hydrolyzed by Hex B. nih.gov The removal of the terminal GalNAc from Gb4 converts it to Ceramide trihexoside.

Table 2: Isoforms and Substrate Specificity of β-Hexosaminidase

| Isoform | Subunit Composition | Key Substrates | Notes |

|---|---|---|---|

| Hexosaminidase A (Hex A) | αβ | GM2 Ganglioside, Neutral Glycolipids, Sulfated Glycosaminoglycans. nih.gov | The α subunit is crucial for binding negatively charged substrates like GM2 ganglioside, often requiring the GM2 activator protein. nih.gov |

| Hexosaminidase B (Hex B) | ββ | Neutral Glycolipids (e.g., GA2). nih.gov | Can hydrolyze the asialo-derivative of GM2 (GA2), which lacks the negatively charged sialic acid. nih.gov |

| Hexosaminidase S (Hex S) | αα | Sulfated Glycosaminoglycans. nih.gov | A homodimer of α subunits, it can bind the GM2:activator complex but cannot efficiently hydrolyze it. nih.gov |

Intracellular Trafficking, Localization, and Membrane Presentation

The journey of this compound begins with the synthesis of its precursor, ceramide, at the endoplasmic reticulum (ER). nih.govnih.gov Ceramide is then transported to the Golgi apparatus, the central hub for the synthesis of most glycosphingolipids (GSLs). nih.gov This transport can be mediated by the ceramide transfer protein (CERT) in a non-vesicular manner, particularly at membrane contact sites between the ER and Golgi. nih.govnih.gov Within the Golgi cisternae, a series of glycosyltransferases sequentially add sugar moieties to the ceramide backbone, culminating in the formation of Gb4.

Once synthesized, Gb4 is trafficked to its final destinations, primarily the plasma membrane. biorxiv.org Here, it is not randomly distributed but is often localized within specialized membrane microdomains known as lipid rafts or caveolae. nih.gov These are regions of the membrane enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction and cellular adhesion. nih.gov The specific fatty acid composition of the ceramide portion of Gb4 can influence its localization; for instance, Gb4 containing very long-chain fatty acids (e.g., C24:0) is predominantly found in lipid rafts of activated endothelial cells. nih.gov

The presentation of Gb4 on the cell surface is critical for its function in cell recognition and as a receptor for various ligands. creative-proteomics.com The intracellular transport of GSLs like Gb4 from the plasma membrane to internal compartments also occurs through endocytic pathways. biorxiv.orgresearchgate.net The structure of the ceramide domain, such as the length and saturation of its acyl chain, plays a significant role in dictating the sorting and trafficking pathways of GSLs, determining whether they are directed toward recycling pathways back to the Golgi and ER or toward degradative pathways in the lysosomes. researchgate.netuclouvain.be

Regulatory Mechanisms Governing this compound Metabolism

The metabolism of this compound is tightly controlled by a complex network of regulatory mechanisms to ensure cellular homeostasis. This regulation occurs at multiple levels, including the transcriptional control of biosynthetic enzymes, epigenetic modifications, and the influence of post-translational modifications.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes

The expression of the glycosyltransferase genes responsible for Gb4 synthesis is a key regulatory point. The de novo synthesis of ceramide, the precursor for all sphingolipids, is initiated by the enzyme serine palmitoyltransferase (SPT). mdpi.com The expression and activity of this and subsequent enzymes in the pathway are subject to intricate control.

Studies have shown that disrupting ceramide synthesis through the knockdown of enzymes like SPT or dihydroceramide (B1258172) desaturase 1 (DEGS1) leads to global changes in gene expression, including the downregulation of genes involved in biosynthetic processes and endomembrane trafficking. nih.gov Transcription factors such as Sterol-Regulatory Element-Binding Proteins (SREBPs) are known to regulate genes involved in lipid metabolism, and ceramide synthesis has been shown to correlate with the post-transcriptional processing and activation of SREBP. nih.gov Another transcription factor, Specificity protein 1 (SP1), is known to regulate the expression of various genes by binding to G-quadruplexes (G4s) in their promoter regions, a mechanism that could potentially influence GSL biosynthetic enzymes. nih.govnih.gov

Table 3: Examples of Transcriptional Regulators in Lipid Metabolism

| Transcription Factor | Abbreviation | Potential Role in GSL Metabolism |

|---|---|---|

| Sterol-Regulatory Element-Binding Proteins | SREBPs | Regulate genes of lipid metabolism; ceramide synthesis correlates with SREBP processing. nih.gov |

| Specificity protein 1 | SP1 | Binds to G4 structures in gene promoters, regulating a wide array of genes, including oncogenes, and could influence GSL synthesis. nih.gov |

Epigenetic Regulation of Glycosphingolipid Metabolism

Epigenetic mechanisms, which control gene expression without altering the DNA sequence, are emerging as significant regulators of sphingolipid metabolism. nih.govnih.gov These mechanisms include DNA methylation and histone modifications. boffinaccess.com DNA methylation, the addition of a methyl group to cytosine residues, is primarily catalyzed by DNA methyltransferases (DNMTs) and can influence the expression of genes encoding enzymes in the sphingolipid pathway. boffinaccess.com

Conversely, sphingolipids themselves and their metabolizing enzymes can be found in the nucleus, where they can directly modulate chromatin remodeling and epigenetic regulation. nih.govboffinaccess.com For example, the sphingolipid metabolite sphingosine-1-phosphate (S1P) can act as an endogenous inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in chromatin structure and gene transcription. mdpi.com This creates a feedback loop where sphingolipid metabolism and epigenetic modifications are closely intertwined, affecting cellular homeostasis in both normal development and pathological states. nih.govboffinaccess.com

Influence of Protein-O-GlcNAcylation on Gb4 Levels

Protein O-GlcNAcylation is a dynamic post-translational modification where the monosaccharide O-linked β-N-acetylglucosamine (O-GlcNAc) is attached to serine or threonine residues of nuclear and cytoplasmic proteins. youtube.com This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. youtube.com

O-GlcNAcylation acts as a nutrient sensor, as the donor substrate for OGT, UDP-GlcNAc, is synthesized through the hexosamine biosynthesis pathway which utilizes glucose, amino acids, fatty acids, and nucleotides. nih.gov This modification can affect the stability, activity, and localization of target proteins, thereby regulating numerous cellular processes, including transcription, signal transduction, and metabolism. nih.govfrontiersin.org While direct O-GlcNAcylation of Gb4 biosynthetic enzymes has not been extensively detailed, this modification system is known to regulate major signaling pathways and transcription factors. youtube.com Given that O-GlcNAcylation can modulate the transcription of key regulatory molecules and directly affect the activity of metabolic enzymes, it represents a potential layer of control over the enzymes involved in the synthesis and degradation of Gb4, thereby influencing its cellular levels in response to nutrient availability and stress. youtube.comnih.gov

Interconnection with Broader Lipid Metabolism and Signaling

This compound, also known as globotetraosylceramide (Gb4), is not an isolated molecule but an integral component of the complex network of cellular lipid metabolism and signaling pathways. Its significance extends beyond its structural role, acting as a crucial metabolic intermediate and a modulator of various signaling cascades that govern fundamental cellular processes.

A Central Hub in Glycosphingolipid Metabolism

This compound occupies a pivotal position in the biosynthesis of globo-series glycosphingolipids (GSLs). nih.govresearchgate.net Synthesized from its precursor, globotriaosylceramide (Gb3), it serves as a branching point for the creation of more complex GSLs. nih.govresearchgate.net This metabolic cascade highlights the interconnectedness of GSL pathways, where the sequential addition of sugar moieties leads to a diverse array of molecules with distinct biological functions. For instance, Gb4 is the direct precursor to the Forssman antigen and other extended globo-series antigens like stage-specific embryonic antigens (SSEA-3 and SSEA-4), which are crucial during embryonic development. nih.gov The regulation of these biosynthetic steps is tightly controlled by specific glycosyltransferases, ensuring a balanced production of different GSLs according to cellular needs and developmental stages.

The synthesis of all sphingolipids, including this compound, originates from the condensation of serine and palmitoyl-CoA to form ceramide. frontiersin.org This foundational step firmly links the entire sphingolipid metabolic network, including the globo-series pathway, to the broader cellular metabolism of amino acids and fatty acids. Consequently, fluctuations in the availability of these primary metabolites can directly impact the cellular levels of this compound and other GSLs.

Crosstalk with Other Lipid Classes

Modulator of Cellular Signaling Pathways

This compound and its metabolic neighbors are deeply involved in modulating a wide range of cellular signaling pathways that are critical for tissue homeostasis and response to external stimuli. Their role as signaling modulators is multifaceted, encompassing direct interactions with receptors and the spatial organization of signaling components within lipid rafts. creative-proteomics.com

By participating in the formation of these specialized membrane domains, this compound helps to concentrate or exclude signaling molecules, thereby influencing the efficiency and specificity of signal transduction. creative-proteomics.com Research has shown that globosides can modulate the activity of various receptors and kinases, impacting downstream cellular responses such as cell adhesion, proliferation, differentiation, and apoptosis. nih.govcreative-proteomics.com For example, the exogenous addition of Gb4 to certain cell lines has been observed to inhibit cell growth and arrest the cell cycle. nih.gov

Furthermore, this compound has been identified as an endogenous ligand for the Toll-like receptor 4 (TLR4)/MD2 complex, a key player in the innate immune system's response to bacterial lipopolysaccharide (LPS). nih.gov This interaction suggests a role for this compound in modulating inflammatory responses, potentially acting as a competitive inhibitor of LPS signaling. nih.gov This function highlights a direct link between GSL metabolism and the regulation of immunity.

The table below summarizes the key interconnections of this compound with broader metabolic and signaling pathways.

| Area of Interconnection | Specific Role of this compound (Gb4) | Key Interacting Molecules/Pathways | Functional Outcome |

| Glycosphingolipid Metabolism | Central intermediate in the globo-series pathway. | Globotriaosylceramide (Gb3), Lactosylceramide (LacCer), Forssman antigen, SSEA-3, SSEA-4. nih.govresearchgate.netnih.gov | Synthesis of complex glycosphingolipids crucial for development and cell recognition. |

| Broader Lipid Metabolism | Component of lipid rafts, linking to cholesterol and glycerophospholipid networks. creative-proteomics.comnih.gov | Cholesterol, Glycerophospholipids, Serine, Palmitoyl-CoA. frontiersin.org | Regulation of membrane properties; integration of amino acid and fatty acid metabolism with sphingolipid synthesis. |

| Cellular Signaling | Modulator of signal transduction within lipid rafts. creative-proteomics.com | Membrane receptors, kinases. creative-proteomics.com | Control of cell proliferation, differentiation, adhesion, and apoptosis. nih.govcreative-proteomics.com |

| Immune Regulation | Endogenous ligand for the TLR4/MD2 complex. nih.gov | Toll-like receptor 4 (TLR4), MD2, Lipopolysaccharide (LPS). nih.gov | Modulation of inflammatory responses. |

| Host-Pathogen Interaction | Cell surface receptor for pathogens. | Shiga toxins, Parvovirus B19. caymanchem.com | Facilitates pathogen entry and cellular response. |

Cellular and Molecular Functions of Ceramide Tetrahexoside

Role in Cell Membrane Organization and Dynamics

While ceramides (B1148491), in general, are known to form ceramide-rich platforms (CRPs) that serve as signaling hubs, the specific role of ceramide tetrahexoside in the formation of these platforms is an area of ongoing research. nih.govnih.gov These platforms are critical for reorganizing and clustering receptor and signaling molecules, thereby amplifying signal transduction. nih.gov The generation of ceramide within membranes can lead to the coalescence of smaller lipid raft domains into larger signaling platforms. nih.gov

Functionally, these platforms provide a mechanism for the spatial reorganization of receptors, which is often a prerequisite for the transmission of signals and the activation of downstream molecules. nih.gov

Glycosphingolipids, including this compound, are key components of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. lipotype.com The fatty acid composition of the ceramide portion of these molecules can influence their packing and, consequently, the fluidity of the membrane. embopress.org

In vascular endothelial cells, the expression of this compound (Gb4) on the cell surface increases in response to inflammatory stimuli like TNF-alpha. Notably, the enhanced Gb4 predominantly contains very long-chain fatty acids, such as C24:0. This specific molecular species of Gb4 is found to be concentrated in caveolae/lipid raft-enriched detergent-insoluble membrane domains. This suggests that under inflammatory conditions, the specific enrichment of Gb4 with very long fatty acid chains contributes to the integrity and composition of lipid rafts.

Table 1: Research Findings on this compound and Membrane Dynamics

| Research Area | Finding | Implication |

|---|

| Inflammatory Response in Endothelial Cells | Increased expression of Gb4 with C24:0 fatty acid in lipid rafts upon TNF-alpha stimulation. | Suggests a role for specific Gb4 species in modulating lipid raft composition and function during inflammation. |

Involvement in Intercellular Communication and Cell Adhesion

This compound and other globosides play a role in mediating interactions between cells and between cells and the extracellular matrix. creative-proteomics.comwikipedia.org This is facilitated by the exposed carbohydrate moiety of the molecule, which can participate in molecular recognition events. creative-proteomics.com

Research has indicated that globosides are involved in signal transduction related to cell adhesion processes. nih.gov Specifically, a particular molecular species of this compound, Gb4 d18:1/16:0, has been associated with cell adhesion molecules in human macrophages during the resolution of an inflammatory response. This suggests a specific role for this glycosphingolipid in modulating cell adhesion events in immune cells.

Modulation of Intracellular Signal Transduction Pathways

This compound is implicated in the modulation of various intracellular signaling cascades that are crucial for processes such as cell proliferation and differentiation. creative-proteomics.com It can interact with and influence the activity of key signaling proteins, including protein kinases and phosphatases.

While ceramides, in general, are known to activate Stress-Activated Protein Kinases (SAPKs) and c-Jun N-terminal Kinases (JNKs), specific studies directly linking this compound to this activation are limited. nih.govcellsignal.comcellsignal.jpbosterbio.comqiagen.com However, research has demonstrated a clear role for this compound (Gb4) in modulating other critical kinase pathways.

Studies have shown that Gb4 can promote the activation of the Extracellular signal-regulated kinase (ERK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) family that also includes SAPK/JNK. This activation occurs through a direct interaction with the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The binding of Gb4 to EGFR enhances the phosphorylation of ERK, leading to increased cell proliferation in certain cancer cell lines. nih.govnih.gov

Furthermore, in breast cancer cells, globo-series glycosphingolipids, including those synthesized from Gb4, form a complex within membrane lipid rafts with Focal Adhesion Kinase (FAK) and caveolin-1. This complex then interacts with the protein kinase Akt, also known as Protein Kinase B. nih.gov The formation of this complex is associated with tumor progression. nih.gov

Table 2: this compound and Protein Kinase Interactions

| Protein Kinase Family | Specific Kinase | Interaction with this compound (Gb4) | Functional Outcome |

|---|---|---|---|

| MAPK | ERK | Direct interaction with EGFR, leading to enhanced ERK phosphorylation. nih.govnih.gov | Promotion of cell proliferation. nih.govnih.gov |

| PI3K/Akt | Akt | Forms a complex with FAK and caveolin-1, which then interacts with Akt. nih.gov | Associated with tumor progression. nih.gov |

The direct regulation of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) by this compound has not been extensively documented. However, the broader class of ceramide lipids has been shown to activate these serine/threonine phosphatases. wikipedia.orgnih.govnih.gov

PP1 and PP2A are crucial regulators of numerous cellular processes, and their activity is tightly controlled by various mechanisms. wikipedia.orgnih.gov Ceramide-mediated activation of these phosphatases is a significant aspect of sphingolipid-mediated signaling. While specific studies on this compound are lacking, the general mechanism involves ceramide binding to and modulating the activity of these phosphatases, thereby influencing the phosphorylation state of numerous downstream target proteins. frontiersin.orgnih.govmdpi.comnih.gov

Cross-talk with Other Sphingolipid Signaling Axes (e.g., Ceramide-Sphingosine-1-Phosphate Rheostat)

The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, often referred to as the ceramide-S1P rheostat. Ceramide can be metabolized into other bioactive sphingolipids, including S1P, creating a dynamic signaling network. nih.gov While the interplay between ceramide and S1P is well-established, direct evidence detailing the specific cross-talk between this compound and the ceramide-S1P rheostat is not extensively documented in current research. The glycosylation of ceramide to form a tetrahexoside may alter its metabolic fate and signaling properties, thereby influencing the ceramide-S1P balance, but the precise mechanisms of this regulation remain an area for future investigation.

Regulation of Fundamental Cellular Processes:

This compound and its precursor, ceramide, are implicated in the regulation of several fundamental cellular processes that are crucial for tissue development and homeostasis.

The progression of the cell cycle is a tightly regulated process involving checkpoints that ensure genomic integrity. Ceramide, the precursor to this compound, is known to be a bioactive lipid that can induce cell cycle arrest. nih.govovid.com Inhibition of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids from ceramide, can lead to an accumulation of ceramide and result in the arrest of cytokinesis, the final stage of cell division. nih.gov However, specific studies detailing the direct role of this compound in regulating cell cycle progression and arrest are limited. The addition of the large carbohydrate moiety could potentially modulate the accessibility and signaling functions of the ceramide backbone in the context of cell cycle control.

Glycosphingolipids play significant roles in cellular differentiation and interaction. nih.gov this compound, also known as globotetraosylceramide (Gb4), has been shown to be involved in the differentiation of various cell types. For instance, in dental epithelial cells, globoside (B1172493) has been found to accelerate the differentiation process into ameloblasts, the cells responsible for enamel formation. caymanchem.com This process is associated with the activation of the ERK and p38 MAPK signaling pathways. caymanchem.com Furthermore, the expression of globo-series glycosphingolipids, including Gb3 and Gb4, increases as monocytic precursors mature, suggesting a role in myeloid cell differentiation. nih.gov

Cellular senescence is a state of irreversible cell cycle arrest, while apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. Ceramide is a well-known mediator of both senescence and apoptosis. mdpi.com The role of glycosphingolipids, including this compound, in these processes is complex and appears to be context-dependent.

While direct evidence linking endogenous this compound to senescence is scarce, the metabolism of sphingolipids is known to be involved in this process. With regard to apoptosis, some studies suggest that certain glycosphingolipids can modulate apoptotic pathways. For example, the ganglioside GD3, another complex glycosphingolipid, has been shown to play a role in apoptosis. mdpi.com A synthetic acetylated form of globotetraose (B1165421) (Ac-Gb4) has been demonstrated to induce apoptosis in breast cancer cells without significantly affecting normal breast epithelial cells, suggesting a potential therapeutic application. mdpi.com However, the precise role of naturally occurring this compound in regulating apoptosis requires further investigation. It is plausible that the conversion of pro-apoptotic ceramide into more complex glycosphingolipids could be a mechanism for cells to evade apoptosis. mdpi.com

Cell morphogenesis and growth are fundamental processes regulated by intricate signaling networks. Glycosphingolipids, by virtue of their presence in the cell membrane, are positioned to influence these events. They are known to be involved in cell adhesion, motility, and growth through their participation in "glycosynapses," which are microdomains on the cell surface where carbohydrate-dependent cell interactions and signaling occur. nih.gov Globoside (Gb4) has been shown to promote the activation of the epidermal growth factor receptor (EGFR)-induced ERK signaling pathway, which is a key regulator of cell proliferation. nih.gov This suggests that this compound can contribute to the control of cell growth.

Immunomodulatory Roles and Mechanisms

This compound and other globosides play significant roles in the immune system. They are involved in cellular recognition, immune surveillance, and the modulation of immune responses. creative-proteomics.com By acting as ligands for various cell surface receptors, globosides can mediate the adhesion and migration of leukocytes to sites of inflammation. creative-proteomics.com

Research has shown that the expression of globotetraosylceramide (Gb4) is enhanced in vascular endothelial cells upon stimulation with the pro-inflammatory cytokine TNF-alpha, suggesting a role in inflammatory reactions. nih.gov Furthermore, in human macrophages, the levels of globotriaosylceramide (Gb3) and globotetraosylceramide (Gb4) are upregulated during the resolution phase of the pro-inflammatory response, indicating their involvement in the later stages of inflammation and tissue repair. caymanchem.com These findings highlight the dynamic regulation of this compound expression during an immune response and suggest its participation in fine-tuning inflammatory processes.

Regulation of Innate Immune Responses (e.g., Inhibition of TLR4-mediated Endotoxin (B1171834) Response)

This compound, specifically globotetraosylceramide (Gb4), has been identified as an endogenous negative regulator of the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD-2) complex. nih.govnih.gov This receptor complex is crucial for initiating the innate immune response upon detection of lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.

Research has demonstrated that Gb4 can directly bind to the TLR4-MD-2 complex, effectively competing with LPS. nih.govresearchgate.net This competitive binding attenuates the inflammatory cascade typically triggered by endotoxin exposure. nih.govnih.gov Studies using cultured endothelial cells showed that cells expressing Gb4 had a reduced expression of LPS-inducible genes compared to cells lacking Gb4. nih.govresearchgate.net Furthermore, mice deficient in globo-series glycosphingolipids, including Gb4, exhibited higher sensitivity to LPS. nih.gov When TLR4 is stimulated by LPS, the receptor complex is recruited to lipid rafts in the cell membrane, where it co-localizes with Gb4. nih.gov This co-localization supports the mechanism of competitive inhibition. nih.gov The administration of Gb4 was found to significantly protect mice from mortality induced by lethal doses of LPS, highlighting its potential as a therapeutic agent for endotoxin shock. nih.govnih.gov

Table 1: Experimental Findings on Gb4 and TLR4-mediated Endotoxin Response

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Mice lacking globo-series GSLs | Showed higher sensitivity to LPS toxicity. | nih.govnih.gov |

| Cultured endothelial cells | Introduction of Gb4 expression led to reduced expression of LPS-inducible genes. | nih.govresearchgate.net |

| In vivo mouse model | Administration of exogenous Gb4 protected mice from LPS-elicited mortality. | nih.gov |

| Biochemical assays | Demonstrated specific binding of Gb4 to the TLR4-MD-2 receptor complex. | nih.govnih.gov |

Impact on Macrophage Activation and Lipid Metabolism Reprogramming in Inflammation Resolution

The activation of macrophages by stimuli like LPS triggers a profound reprogramming of cellular metabolism, which is essential for both the initial inflammatory response and its subsequent resolution. nih.gov Time-dependent lipidomic analyses of primary human macrophages have shown that while an early inflammatory phase occurs within the first few hours of LPS exposure, a resolution phase follows between 8 and 24 hours. nih.govnih.gov

During this critical resolution phase, a sharp increase in the levels of specific glycosphingolipids, notably globotriaosylceramide (Gb3) and globotetraosylceramide (Gb4), is observed. nih.govnih.gov This upregulation suggests that the globoside family of sphingolipids is specifically associated with the resolution of the pro-inflammatory response in human macrophages. researchgate.net The synthesis of these complex sphingolipids during the resolution phase may be linked to the activation of the sterol regulatory element-binding protein 1 (SREBP1), which is involved in the biosynthesis of fatty acids needed for sphingolipid production. nih.gov The accumulation of Gb4 during this later stage of macrophage activation points to its role in reshaping the cellular lipid landscape to promote the return to homeostasis after an inflammatory challenge. nih.gov

Ceramide Tetrahexoside in Pathophysiological Mechanisms

Role in Glycosphingolipid Storage Disorders

Glycosphingolipid storage disorders, also known as lysosomal storage diseases (LSDs), are a group of inherited metabolic disorders caused by defects in the function of lysosomal enzymes responsible for the degradation of sphingolipids. neuropathology-web.orgnih.gov This enzymatic deficiency leads to the progressive accumulation of undegraded or partially degraded lipids within the lysosomes, resulting in cellular and tissue damage. nih.gov

Accumulation in Lysosomal Storage Diseases (e.g., Fabry Disease, Sandhoff Disease) and Associated Mechanistic Dysfunctions

In the context of lysosomal storage diseases, the accumulation of specific glycosphingolipids is a hallmark of each condition. While Fabry disease is primarily characterized by the accumulation of globotriaosylceramide (Gb3), a ceramide trihexoside, due to a deficiency of the enzyme α-galactosidase A, Sandhoff disease involves the accumulation of ceramide tetrahexoside (globoside) among other substrates. youtube.comnih.govyoutube.com

Sandhoff Disease: This autosomal recessive disorder results from mutations in the HEXB gene, leading to a deficiency of the enzymes β-hexosaminidase A and B. wikipedia.org These enzymes are crucial for the degradation of several glycosphingolipids. Their absence leads to the lysosomal accumulation of GM2 ganglioside, its asialo derivative GA2, and globoside (B1172493) (a this compound) in visceral tissues. wikipedia.org This intracellular storage disrupts normal cellular function, leading to progressive destruction of the central nervous system. wikipedia.org

The accumulation of these lipids within the lysosomes leads to a cascade of detrimental cellular events. The engorged lysosomes can impair cellular trafficking, disrupt calcium homeostasis, and induce inflammatory responses and apoptosis (programmed cell death). nih.gov

| Disease | Deficient Enzyme | Accumulated Glycosphingolipid(s) |

| Fabry Disease | α-galactosidase A | Globotriaosylceramide (Gb3) |

| Sandhoff Disease | β-hexosaminidase A and B | GM2 ganglioside, GA2, Globoside (this compound) |

Relationship to Neuropathological Mechanisms in Lysosomal Storage Disorders

The central nervous system is particularly vulnerable to the effects of glycosphingolipid accumulation. researchgate.net Neuropathological changes are a common feature of many lysosomal storage disorders, including those involving this compound. neuropathology-web.orgresearchgate.net The storage of these lipids in neurons leads to a phenomenon known as neuronal ballooning, where the cell body swells due to the engorged lysosomes. neuropathology-web.org

This progressive storage contributes to a range of neuropathological consequences:

Synaptic Dysfunction: Recent research highlights that synaptic defects are an early and significant event in the neuropathophysiology of LSDs. nih.gov The accumulation of lipids can alter the structure and function of synapses, affecting neurotransmission long before neuronal death occurs. nih.gov

Axonal Degeneration: The buildup of glycosphingolipids can disrupt axonal transport and integrity, leading to axonal degeneration.

Neuroinflammation: The dying neurons and the stored lipids can trigger a chronic inflammatory response in the brain, involving the activation of microglia and astrocytes. This neuroinflammation can exacerbate neuronal damage.

Neuronal Loss: Ultimately, the combination of cellular dysfunction, impaired synaptic activity, and neuroinflammation leads to progressive neuronal loss and cerebral atrophy. neuropathology-web.org

In diseases like Sandhoff disease, the accumulation of globoside, alongside GM2 ganglioside, in the nervous system is a key contributor to the severe and progressive neurodegeneration observed in patients. wikipedia.org

Host-Pathogen Interaction Mechanisms

This compound, specifically globotetraosylceramide (Gb4 or globoside), present on the surface of host cells, can act as a receptor or attachment site for various pathogens, facilitating infection and disease progression.

Receptor Function for Bacterial Toxins: Shiga Toxins (Stxs) from Shigella dysenteriae and Enterohemorrhagic Escherichia coli (EHEC)

Shiga toxins (Stxs), produced by Shigella dysenteriae and certain strains of E. coli (enterohemorrhagic E. coli or EHEC), are potent protein synthesis inhibitors that can cause severe diseases such as hemorrhagic colitis and the life-threatening hemolytic uremic syndrome (HUS). mdpi.com The primary and most well-known receptor for Shiga toxins is globotriaosylceramide (Gb3). mdpi.complos.org

However, research has shown that some variants of Shiga toxin can also utilize globotetraosylceramide (Gb4) as a functional receptor. For instance, the Shiga-like toxin variant SLT2e, associated with porcine edema disease, preferentially binds to globotetraosylceramide but can also cause cytotoxicity by binding to Gb3. nih.gov Studies have also indicated that while Stx1 binds to both Gb3 and Gb4, Stx2 binding is more complex and can be influenced by the lipid environment, showing good binding to Gb4 when it is present with other membrane components like phosphatidylcholine and cholesterol. plos.org This differential receptor usage may contribute to the varying potencies and disease outcomes associated with different Shiga toxin types. nih.gov

Receptor Function for Viral Pathogens: Human Parvovirus B19

Human parvovirus B19 is the causative agent of erythema infectiosum ("fifth disease") in children and can lead to more severe complications in certain individuals. oup.com For a long time, globoside (Gb4), also known as the blood group P antigen, was considered the primary cellular receptor for B19V. oup.comoup.com Individuals who genetically lack Gb4 are naturally resistant to B19V infection. oup.com

However, more recent and detailed studies have refined this understanding. It is now understood that globoside is not the primary receptor for viral attachment and entry into the host cell. plos.orgasm.orgnih.gov Instead, another, yet-unidentified, receptor is responsible for the initial binding and internalization of the virus. asm.orgnih.gov

Globoside's essential role occurs at a post-internalization step. plos.orgasm.org After the virus enters the cell via an endosome, it must escape this compartment to deliver its genetic material to the nucleus for replication. The interaction between the B19V capsid and globoside is crucial for this endosomal trafficking and escape. plos.org This interaction is strictly pH-dependent, occurring exclusively under the acidic conditions found within late endosomes and not at the neutral pH of the cell surface. plos.org This mechanism ensures that the virus interacts with the ubiquitously expressed globoside only within the correct intracellular compartment, which is an essential step for a productive infection. plos.org

| Pathogen | Specific Receptor Molecule | Role of this compound (Globoside/Gb4) |

| Shiga Toxins (e.g., SLT2e) | Globotriaosylceramide (Gb3) and Globotetraosylceramide (Gb4) | Alternative functional receptor, particularly for certain toxin variants. nih.gov |

| Human Parvovirus B19 | Unknown primary receptor for entry | Essential co-factor for post-internalization trafficking and endosomal escape; interaction is pH-dependent. plos.orgasm.orgnih.gov |

| Streptococcus suis (Systemic strains) | Galα1-4Gal moiety on GSLs | Adhesion molecule for SadP adhesin, facilitating bacterial attachment. biorxiv.orgnih.gov |

Adhesion Molecule for Bacterial Pathogens: Streptococcus suis Adhesin P (SadP) in Systemic Disease Pathogenesis

Streptococcus suis is a significant pathogen in pigs, causing diseases like meningitis and pneumonia, and is also a zoonotic agent that can infect humans. biorxiv.orgmdpi.com The ability of the bacterium to adhere to host cells is a critical step in establishing an infection.

The S. suis adhesin P (SadP) is a virulence factor that recognizes the Galα1-4Gal oligosaccharide structure present on host cell glycosphingolipids. biorxiv.orgnih.gov This structure is the terminal disaccharide of both globotriaosylceramide (Gb3) and globotetraosylceramide (Gb4). While different subtypes of SadP exist, the subtype known as PN, which is associated with systemic and invasive strains that cause meningitis, has been shown to bind not only to Gb3 but also to Gb4. biorxiv.orgnih.gov

The ability of the SadP adhesin from these highly virulent strains to bind to globotetraosylceramide is mediated by a specific amino acid (asparagine-285) in the adhesin's binding domain. biorxiv.orgnih.gov This interaction facilitates the adhesion of the bacteria to host tissues, which is a crucial event in the pathogenesis of systemic S. suis disease. biorxiv.org

Other Mechanistic Disease Associations

Role in Skin Barrier Function and Dermatological Conditions (General Ceramide Context)

Ceramides (B1148491) are indispensable lipid molecules that function as fundamental building blocks for the skin's barrier. nih.gov As a major component of the sphingolipid family, ceramides are integral to the structure and function of the stratum corneum, the outermost layer of the epidermis. nih.govnih.gov This layer is often described using a "brick and mortar" analogy, where the corneocytes (bricks) are held together by an intercellular lipid matrix (mortar). thekbs.co.kr Ceramides, along with cholesterol and free fatty acids, constitute this mortar, forming highly organized lamellar structures that are critical for maintaining the skin's integrity. nih.govnih.govcreative-proteomics.com These lipids make up approximately 50% of the lipid composition of the skin barrier. korelu.de

The primary role of this lipid barrier is to prevent transepidermal water loss (TEWL), keeping the skin hydrated, and to protect the body from external aggressors such as pathogens, allergens, and pollutants. creative-proteomics.comkorelu.deresearchgate.net The unique structure of ceramides, with their sphingosine (B13886) base linked to a fatty acid, allows them to align and form a densely packed, impermeable barrier. nih.gov This structural organization is essential for the skin's protective capacity. nih.gov When the lipid chains are in a solid gel or crystalline state at physiological temperatures, they exhibit low permeability, which is crucial for the barrier's effectiveness. nih.gov

A deficiency or alteration in the composition of ceramides severely compromises the skin barrier function. creative-proteomics.com Reduced ceramide levels lead to a disorganized lipid structure, which results in increased TEWL, dehydration, and a heightened susceptibility to environmental damage and irritants. creative-proteomics.comwebmd.com This compromised barrier is a key factor in the development and exacerbation of various dermatological conditions. nih.govpharmacytimes.org

Table 1: Key Functions of Ceramides in Skin Barrier

| Function | Description |

| Structural Integrity | Ceramides, cholesterol, and free fatty acids form lamellar lipid bilayers in the stratum corneum, providing structural cohesion. nih.govcreative-proteomics.com |

| Water Retention | The organized lipid structure created by ceramides is crucial for preventing transepidermal water loss (TEWL) and maintaining skin hydration. creative-proteomics.comkorelu.de |

| Protection | The barrier protects against the penetration of external threats, including pathogens, allergens, and chemical irritants. creative-proteomics.comresearchgate.net |

| Cellular Regulation | Beyond their structural role, ceramides are bioactive molecules involved in regulating epidermal self-renewal and immune responses. nih.govresearchgate.net |

Research has consistently demonstrated a strong correlation between abnormal ceramide profiles and inflammatory skin diseases. nih.gov A diminished barrier function associated with a decrease in total ceramide content is a common feature in most skin disorders. nih.gov

Atopic Dermatitis (AD): This common form of eczema is strongly associated with significant reductions in total ceramide content, particularly certain ceramide subclasses. thekbs.co.krcreative-proteomics.com The skin of individuals with AD exhibits a compromised barrier, leading to the characteristic symptoms of dryness, inflammation, and increased susceptibility to irritants and allergens. nih.govpharmacytimes.org Studies have noted that the length of fatty acid chains in ceramides from atopic skin is often shorter than that in healthy skin, further impacting barrier function. thekbs.co.kr

Psoriasis: In psoriatic lesions, the ceramide profile is also significantly altered. nih.govcreative-proteomics.com Although the mechanisms are complex, these changes contribute to the defective extracellular lipid organization and disturbed epidermal renewal characteristic of the disease. nih.gov The resulting barrier dysfunction exacerbates the inflammatory response seen in psoriasis. researchgate.net

Ichthyosis: This group of genetic skin disorders, characterized by dry, scaling skin, is also linked to ceramide deficiencies that impair the skin's barrier function. creative-proteomics.comresearchgate.net

Aging Skin: The natural aging process, as well as photoaging from UV exposure, leads to a decline in ceramide levels in the skin. creative-proteomics.comkorelu.de This reduction contributes to the dryness, fine lines, and weakened barrier function commonly observed in aging skin. korelu.dewebmd.com

Table 2: Dermatological Conditions Associated with Altered Ceramide Levels

| Condition | Observed Ceramide Alteration | Consequence |

| Atopic Dermatitis | Significant decrease in total ceramide content. thekbs.co.krcreative-proteomics.com | Impaired barrier function, increased TEWL, inflammation. nih.govcreative-proteomics.com |

| Psoriasis | Abnormal ceramide expression profile. nih.govresearchgate.net | Defective lipid organization, exacerbated immune response. nih.gov |

| Ichthyosis | General ceramide deficiency. creative-proteomics.comresearchgate.net | Compromised barrier function leading to dry, scaly skin. creative-proteomics.com |

| Acne | Potential dysregulation in ceramide levels. researchgate.netpharmacytimes.org | May contribute to inflammatory processes. researchgate.net |

| Rosacea | Associated with barrier defects. pharmacytimes.org | Modifications in stratum corneum lipid composition. pharmacytimes.org |

| Aging/Photoaged Skin | Decrease in ceramide levels over time. creative-proteomics.comkorelu.de | Increased dryness, weakened barrier, formation of wrinkles. korelu.de |

Advanced Methodologies for Ceramide Tetrahexoside Research

Comprehensive Lipidomic and Glycolipidomic Approaches

Advanced Chromatographic Separations for Glycolipid Isolation and Profiling

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of ceramide tetrahexosides from complex biological mixtures. The method's high resolution and sensitivity make it ideal for analyzing these lipids, which are often present in low abundance.

Typically, a reversed-phase HPLC setup is employed, which separates molecules based on their hydrophobicity. The stationary phase is nonpolar, often a silica (B1680970) support chemically modified with C18 alkyl chains, while the mobile phase is a polar solvent system. The elution of different ceramide tetrahexoside species is primarily influenced by the structure of their ceramide component, including the length and degree of unsaturation of the fatty acyl and sphingoid base chains.

A common approach involves the use of a gradient elution, where the composition of the mobile phase is changed over the course of the analysis. This allows for the efficient separation of a wide range of this compound species with varying ceramide structures. Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or coupled to a mass spectrometer (LC-MS) for simultaneous quantification and structural identification. In some instances, derivatization of the this compound with a fluorescent tag can be performed to enhance detection sensitivity with a fluorescence detector.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Acetonitrile/Methanol/Water (e.g., 50:25:25, v/v/v) with 0.1% formic acid |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid |

| Gradient | Linear gradient from 10% to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |

This table provides a representative example of HPLC conditions and may require optimization depending on the specific this compound species and sample matrix.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the qualitative and preparative separation of ceramide tetrahexosides. nih.govnih.govnih.govresearchgate.netrockefeller.edusfu.ca It separates lipids based on their differential partitioning between a stationary phase (typically silica gel on a glass or aluminum plate) and a mobile phase (a solvent system). The polarity of the molecule plays a crucial role in its migration on the TLC plate; more polar molecules interact more strongly with the polar silica gel and thus migrate shorter distances.

For the separation of neutral glycosphingolipids like ceramide tetrahexosides, a common solvent system consists of a mixture of chloroform, methanol, and water in varying proportions. The specific ratio of these solvents can be adjusted to optimize the separation of different glycosphingolipid classes. After development, the separated lipids are visualized using a variety of reagents. Orcinol-sulfuric acid spray, which reacts with the carbohydrate moieties to produce a purple color upon heating, is a classic method for detecting glycolipids. More specific detection can be achieved by using immunochemical overlay techniques with antibodies that recognize the glycan headgroup of the this compound. nih.gov

Table 2: Common TLC Solvent Systems for this compound Separation

| Solvent System (v/v/v) | Application |

|---|---|

| Chloroform/Methanol/Water (65:25:4) | General separation of neutral glycosphingolipids. |

The choice of solvent system and visualization reagent depends on the specific research question and the complexity of the lipid mixture being analyzed.

Reverse-Phase Chromatography

Reverse-phase chromatography is a powerful technique for the separation of ceramide tetrahexosides based on the hydrophobicity of their ceramide portion. researchgate.netnih.govchromatographyonline.comyoutube.com In contrast to normal-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. This allows for the fine separation of this compound species that differ in their fatty acid or sphingoid base composition.

This technique is particularly useful for resolving molecular species of a single this compound class. For instance, a this compound with a C24:0 fatty acid will be retained longer on a reverse-phase column than the same tetrahexoside with a C16:0 fatty acid due to its greater hydrophobicity. Gradient elution, typically with an increasing proportion of a less polar organic solvent, is employed to elute the different species. Reverse-phase chromatography is most commonly implemented in an HPLC format (RP-HPLC) to achieve high resolution and sensitivity.

Spectroscopic and Glycan Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Glycan and Ceramide Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of ceramide tetrahexosides. nih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms within the molecule, the stereochemistry of the glycosidic linkages, and the conformation of the glycan chain and ceramide backbone.

Proton (¹H) NMR spectroscopy is used to identify the anomeric protons of the sugar residues, which have characteristic chemical shifts that can indicate the α or β configuration of the glycosidic bond. nih.govnih.gov Carbon-¹³ (¹³C) NMR provides information on the carbon skeleton of the entire molecule. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are employed to establish the connectivity between protons and carbons within each sugar residue and to determine the sequence of the monosaccharides. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the spatial proximity of protons, which helps to establish the linkage positions between the sugar units.

Saccharide Linkage Analysis: Methylation Analysis and Exoglycosidase Digestion

To unambiguously determine the glycosidic linkage positions and the sequence of the monosaccharides in the tetrahexoside chain, a combination of chemical and enzymatic methods is employed.

Methylation analysis is a classic chemical method for determining the linkage positions of the sugar residues. nih.govnih.govannualreviews.org The free hydroxyl groups of the this compound are first methylated. The molecule is then hydrolyzed to break the glycosidic bonds, and the resulting partially methylated monosaccharides are reduced and acetylated. These derivatives are then analyzed by gas chromatography-mass spectrometry (GC-MS). The positions of the methyl ethers and acetyl esters on the resulting alditol acetates reveal the original positions of the glycosidic linkages.

Exoglycosidase digestion is an enzymatic method used to determine the sequence and anomeric configuration of the terminal sugar residues. nih.govnih.govwikipedia.org This technique involves the sequential treatment of the this compound with highly specific exoglycosidases, which cleave terminal monosaccharides with a specific linkage and anomeric configuration. By analyzing the products at each step of the digestion, typically by TLC or HPLC, the sequence of the glycan chain can be deduced. For example, treatment with a specific β-galactosidase that cleaves a terminal β-linked galactose will result in a ceramide trihexoside if the original molecule had a terminal β-galactose.

Immunochemical and Glycan-Specific Detection Methods

Immunochemical and glycan-specific detection methods offer high specificity and sensitivity for the detection and analysis of ceramide tetrahexosides, often leveraging the unique structure of the glycan headgroup.

Antibodies , both polyclonal and monoclonal, that specifically recognize the carbohydrate epitope of a this compound are powerful tools in its research. nih.govnih.govcaymanchem.comsemanticscholar.orgcreative-diagnostics.comnih.gov These antibodies can be used in a variety of applications, including enzyme-linked immunosorbent assays (ELISA), immunostaining of tissues and cells, and immuno-overlay detection on TLC plates. For example, monoclonal antibodies specific for globotetraosylceramide (also known as the P antigen) can be used to identify this specific this compound in complex biological samples. nih.gov

Lectins are proteins that bind to specific carbohydrate structures. nih.govyoutube.comcore.ac.ukyoutube.com They can be used as probes to detect and isolate ceramide tetrahexosides with particular terminal sugar residues or glycan sequences. The binding of a specific lectin to a this compound can be detected using various methods, such as lectin blotting on TLC plates or in solid-phase binding assays. This approach provides valuable information about the structure of the glycan chain.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Globotetraosylceramide |

| Chloroform |

| Methanol |

| Acetonitrile |

| Isopropanol |

| Formic acid |

| Calcium chloride |

| Orcinol |

| Sulfuric acid |

| Galactose |

| Glucose |

| N-acetylgalactosamine |

Enzyme-Linked Immunosorbent Assay (ELISA) with Specific Anti-Glycan Antibodies

Enzyme-Linked Immunosorbent Assay (ELISA) serves as a fundamental tool for the detection and quantification of this compound in various biological samples. This immunoassay technique relies on the high specificity of antibodies that recognize the distinct glycan structure of this compound. Both polyclonal and monoclonal antibodies have been developed for this purpose. For instance, polyclonal antibodies raised in rabbits by immunization with purified globotetraosylceramide can be utilized in ELISA formats. caymanchem.comcreative-diagnostics.com The principle of these assays often involves the competition between this compound in the sample and a labeled form of the antigen for binding to a limited amount of specific antibody.

The development of highly specific monoclonal antibodies has further refined the utility of ELISA in this compound research. nih.govwindows.net These monoclonal antibodies can distinguish this compound from its precursors and other structurally similar glycosphingolipids, ensuring high precision in quantification. windows.net The sensitivity of ELISA allows for the detection of this compound at low concentrations, typically in the nanogram range, making it a valuable method for analyzing its levels in cell lysates, tissues, and bodily fluids. creative-diagnostics.com

| Antibody Type | Immunogen | Host | Validated Applications | Reference |

|---|---|---|---|---|

| Polyclonal | Purified globotetraosylceramide with complete Freund's adjuvant | Rabbit | ELISA, TLC Immunoblotting | caymanchem.com |

| Monoclonal (BGR27) | Purified globo-series glycolipids adsorbed to Salmonella minnesota | Mouse | ELISA, Immunostaining on TLC | nih.gov |

| Monoclonal (PA5) | Not specified | Mouse | Immunocytochemistry, TLC Immunoblotting, Flow Cytometry | windows.net |

Immunostaining and Flow Cytometry for Cellular and Subcellular Localization

Immunostaining techniques, including immunofluorescence and immunohistochemistry, are pivotal for visualizing the distribution of this compound within cells and tissues. These methods utilize specific antibodies to label this compound, which can then be detected by microscopy. For example, monoclonal antibodies have been successfully used to map the differential distribution of globo-series glycolipids, including this compound, in tissues like the rat small intestine. nih.gov Such studies have revealed its localization on specific cell types, such as circular and longitudinal muscles. nih.gov

Flow cytometry offers a powerful approach for the quantitative analysis of this compound expression on the surface of individual cells. windows.net In this technique, cells in suspension are incubated with a fluorescently labeled antibody specific for this compound. The fluorescence intensity of each cell is then measured as it passes through a laser beam, allowing for the identification and quantification of cell populations expressing the glycolipid. This method is particularly useful for analyzing heterogeneous cell populations, such as immune cells or cancer cell lines, to determine the percentage of cells expressing this compound and the relative density of the molecule on the cell surface. nih.gov

Development and Characterization of Monoclonal Antibodies Specific for this compound Epitopes

The generation of monoclonal antibodies with high specificity for this compound epitopes has been a significant milestone in the field. These antibodies are produced by immunizing mice with purified this compound, often containing very-long-chain fatty acids (VLCFAs) to enhance immunogenicity, followed by the creation of hybridoma cell lines. semanticscholar.org The resulting monoclonal antibodies are then rigorously characterized to determine their specificity.

Characterization studies often involve ELISA and thin-layer chromatography (TLC) immunostaining against a panel of related glycosphingolipids to ensure that the antibody specifically recognizes the terminal tetrasaccharide of this compound and does not cross-react with its precursors, such as globotriaosylceramide (Gb3), or other glycolipids. nih.govsemanticscholar.org Some antibodies, however, may recognize an epitope shared between this compound and its precursor. semanticscholar.org The isotype of the monoclonal antibodies, such as IgM or IgG3, is also determined. semanticscholar.org These well-characterized monoclonal antibodies are indispensable tools for a wide range of applications, from basic research to potential diagnostic and therapeutic development. windows.net

| Monoclonal Antibody | Specificity | Isotype | Key Findings | Reference |

|---|---|---|---|---|

| BGR27 | Highly specific for Gb4Cer | Not specified | Revealed differential distribution of Gb4Cer in rat small intestine. | nih.gov |

| PA5 | Extremely high specificity to Gb4Cer; does not recognize precursors. | IgM(κ) | Useful for immunocytochemistry, TLC immunoblotting, and flow cytometry. | windows.net |

| Various clones from Gb4Cer-VLCFA immunization | Some specific for Gb4Cer, others recognize a shared epitope with Gb3Cer. | IgM and IgG3 | Demonstrated that Gb4Cer-VLCFAs can efficiently induce antibody production. | semanticscholar.org |

Molecular and Cellular Biology Approaches for Mechanistic Studies

To elucidate the functional roles of this compound, researchers employ a variety of molecular and cellular biology techniques. These approaches allow for the manipulation of this compound levels and the investigation of its impact on cellular processes in controlled in vitro environments.

Genetic Manipulation: Gene Silencing (e.g., shRNA, siRNA), CRISPR/Cas9-mediated Knockouts, and Overexpression Systems

Genetic manipulation techniques are powerful tools for studying the function of genes involved in the biosynthesis of this compound. While specific examples directly targeting the enzymes for this compound synthesis are not extensively detailed in the provided search results, the principles of these technologies are broadly applicable. For instance, short hairpin RNA (shRNA) or small interfering RNA (siRNA) could be used to silence the expression of β-1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1), the enzyme responsible for converting globotriaosylceramide to this compound. This would lead to a decrease in cellular this compound levels, allowing researchers to study the consequences of its depletion.

The CRISPR/Cas9 system offers a more permanent and complete method for gene knockout. nih.govmdpi.com By designing guide RNAs that target the gene encoding the relevant glycosyltransferase, researchers can create cell lines that are completely deficient in this compound synthesis. Conversely, overexpression systems, where the gene for the synthesizing enzyme is introduced into cells, can be used to study the effects of elevated this compound levels. These genetic tools are invaluable for dissecting the specific roles of this glycosphingolipid in various cellular pathways.

Use of Enzyme Inhibitors and Activators in Cellular Models

Pharmacological modulation of the enzymes involved in ceramide metabolism provides another avenue for investigating the function of this compound. researchgate.net While specific inhibitors or activators for the synthesis of this compound are not prominently mentioned in the search results, inhibitors of upstream enzymes in the sphingolipid pathway can be utilized. For example, inhibitors of ceramide synthases or glucosylceramide synthase can alter the availability of precursors for this compound synthesis. nih.govnih.gov Similarly, inhibitors of ceramidases, which break down ceramide, can lead to an accumulation of ceramide that could then be shunted into the synthesis of more complex glycosphingolipids like this compound. nih.govbiorxiv.org The use of such compounds in cellular models allows for the acute and often reversible manipulation of sphingolipid pools, providing insights into the dynamic roles of these lipids.

Utilization of Diverse Cell Culture Models for Investigating Specific Functions (e.g., Endothelial cells, Neuronal cells, Immune cells, Cancer cell lines)

The investigation of this compound's function is greatly enhanced by the use of a variety of specialized cell culture models.

Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), ceramide has been shown to induce oxidative stress and modulate the expression of endothelial nitric oxide synthase. nih.gov The expression of this compound containing very-long-chain fatty acids is promoted by inflammatory mediators like TNF-α in vascular endothelial cells, suggesting a role in inflammatory responses. semanticscholar.org

Neuronal Cells: While direct studies on this compound in neuronal cells are limited in the search results, research on related sphingolipids highlights their importance in neuronal development. For instance, the synthesis of glucosylceramide from ceramide is crucial for axonal growth. nih.gov Furthermore, glucosylceramide is synthesized in neurons upon activity and is transported to glial cells for degradation. nih.gov This points to a complex interplay of glycosphingolipids in the nervous system that likely involves this compound.

Immune Cells: Globo-series glycosphingolipids, including this compound, are involved in the differentiation and activation of immune cells. frontiersin.org For example, their expression increases as monocytic precursors mature and they are found on dendritic cells. frontiersin.org In B lymphocytes, the synthesis and surface expression of this compound are associated with activation stages. nih.gov Studies in human macrophages have also implicated a network of globosides in the resolution of pro-inflammatory responses. nih.gov

Cancer Cell Lines: this compound and other globo-series glycans are often aberrantly expressed on the surface of cancer cells and are considered tumor-associated carbohydrate antigens. google.com For example, high concentrations of this compound have been found in fibroblasts from scirrhous gastric carcinoma tissues. nih.gov The expression of related globo-series glycans like Globo H on cancer cell lines such as MCF-7 has been linked to tumor angiogenesis. nih.govnih.gov Various cancer cell lines are used to study the role of these glycosphingolipids in cancer progression and as potential therapeutic targets. researchgate.net

In Vitro Biochemical Assays for Enzyme Activity and Protein Interactions

The study of this compound metabolism and its interactions with cellular machinery relies heavily on a variety of in vitro biochemical assays. These assays are crucial for characterizing the enzymes responsible for the synthesis and degradation of glycosphingolipids and for quantifying their interactions with specific proteins.

Enzyme Activity Assays: The catalytic activities of enzymes in the this compound pathway, such as glycosyltransferases and glycosidases, are measured using tailored assays. A common approach involves incubating a purified or partially purified enzyme with a specific substrate and then quantifying the product formation over time.

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are fundamental. For instance, to measure the activity of a glycosyltransferase that adds a sugar moiety to a ceramide precursor, a radiolabeled sugar donor (e.g., UDP-galactose) can be used. The reaction mixture is separated by TLC, and the incorporation of radioactivity into the lipid product is quantified. Similarly, ceramidase activity, which breaks down ceramide, can be assayed by measuring the release of a fluorescently labeled fatty acid from a ceramide substrate. nih.gov

Mass Spectrometry-Based Assays: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for assaying enzyme activity. nih.gov This method can directly measure the formation of the product (e.g., this compound) or the depletion of the substrate (e.g., ceramide trihexoside) in a complex mixture, providing precise quantification of enzyme kinetics. nih.govresearchgate.net

Fluorometric Assays: These assays use substrates that become fluorescent upon enzymatic modification. For example, a synthetic ceramide analogue linked to a fluorophore can be used to measure the activity of ceramide synthases. The product, a fluorescent ceramide, can be easily separated from the substrate and quantified. nih.gov

Protein Interaction Assays: Determining the binding affinity and specificity of this compound for various proteins, such as receptors or transport proteins, is essential for understanding its biological function.

Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of biomolecular interactions. In a typical setup, a target protein is immobilized on a sensor chip, and a solution containing this compound (often incorporated into liposomes or nanodiscs) is flowed over the surface. The binding and dissociation are measured by changes in the refractive index, allowing for the determination of kinetic parameters like association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D).

Pull-Down Assays: In this method, a modified version of this compound is synthesized with a tag (e.g., biotin). The tagged lipid is incubated with a cell lysate. Proteins that bind to the this compound are "pulled down" using affinity chromatography (e.g., streptavidin beads) and subsequently identified by mass spectrometry or Western blotting.

The table below summarizes key in vitro assays used in this compound research.

| Assay Type | Principle | Application Example | Key Measurement |

| Thin-Layer Chromatography (TLC) | Separation of lipids based on polarity. | Measuring glycosyltransferase activity using a radiolabeled sugar. | Amount of radioactive product formed. |

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and quantification. | Quantifying ceramide synthase products in cell lysates. nih.gov | Absolute concentration of substrate and product. |

| Fluorometric Assay | Detection of a fluorescent signal generated from a modified substrate. | Monitoring ceramidase activity using a fluorescent ceramide analog. nih.gov | Change in fluorescence intensity over time. |

| Surface Plasmon Resonance (SPR) | Measuring changes in refractive index upon molecular binding to a sensor surface. | Determining the binding kinetics of this compound to a membrane receptor. | Association/dissociation rates (k_a, k_d), Dissociation constant (K_D). |

| Biotin Pull-Down Assay | Affinity capture of binding partners using a biotin-tagged lipid. | Identifying novel this compound-binding proteins from a tissue homogenate. | Identification and relative abundance of bound proteins. |

Computational and Systems Biology Approaches

The complexity of sphingolipid metabolism and signaling necessitates the use of computational and systems biology approaches to build comprehensive models of cellular processes. nih.gov These methods integrate diverse datasets to simulate and predict the behavior of biological systems, offering insights that are often unattainable through experimentation alone. researchgate.net By combining experimental data with computational modeling, researchers can disentangle the intricate network of interactions governing this compound function and regulation. nih.gov

Molecular Dynamics Simulations for Elucidating Ligand-Receptor Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This approach provides a high-resolution, dynamic view of how this compound interacts with its protein receptors at an atomistic level.

The process begins with the three-dimensional structures of the protein receptor and the this compound ligand. The complex is placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions. nih.gov The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent movements over very short time intervals (femtoseconds).

MD simulations can reveal:

Binding Poses: Predicting the most stable orientation of this compound within the receptor's binding pocket.

Interaction Mapping: Identifying the specific amino acid residues of the receptor that form critical hydrogen bonds, van der Waals interactions, or electrostatic interactions with the glycan headgroup or ceramide backbone of the lipid.

Conformational Changes: Observing how the binding of this compound induces structural changes in the receptor, which is often the first step in signal transduction. escholarship.org

Binding Free Energy: Calculating the thermodynamic stability of the ligand-receptor complex, which helps in understanding the affinity of the interaction.

Advanced techniques like accelerated molecular dynamics (aMD) can overcome the time-scale limitations of conventional MD, allowing for the simulation of rare events like the complete binding or unbinding of a ligand from its receptor. dovepress.com These simulations provide invaluable mechanistic insights that can guide the design of experiments and the development of molecules that modulate the activity of these receptors. escholarship.orgdovepress.com

Transcriptomics (e.g., RNA-Seq) and "Omic" Data Integration for Metabolic and Signaling Pathway Analysis